Product packaging for 2-Fluorophenylephrine(Cat. No.:CAS No. 109672-71-1)

2-Fluorophenylephrine

Cat. No.: B008940
CAS No.: 109672-71-1
M. Wt: 275.23 g/mol
InChI Key: PODKISHDTCTPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorophenylephrine is a fluorinated analog of phenylephrine, designed for advanced pharmacological research. As a structural variant of the classic alpha-1 adrenergic receptor agonist, this compound provides a specialized tool for investigating receptor-ligand interactions, signal transduction pathways, and the effects of halogen substitution on drug activity. Its primary research value lies in elucidating the specificity and function of adrenergic receptors, which are critical in regulating vasoconstriction, blood pressure, and pupil dilation. Researchers utilize this compound to study the structure-activity relationships (SAR) of sympathomimetic amines, with the fluorine atom serving as a probe to modulate the compound's electronic properties, metabolic stability, and binding affinity. This makes it particularly valuable in enzymology, neuropharmacology, and cardiovascular research for developing more selective and potent therapeutic agents. The compound is strictly for laboratory and research applications. Intended Research Applications: • Mechanistic studies of alpha-1 adrenergic receptor function and subtype selectivity • Investigation of vascular smooth muscle contraction and vasopressor mechanisms • Metabolic pathway analysis and stability profiling of fluorinated phenylephrine analogs • In vitro pharmacological assays and high-throughput screening (HTS) This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO6 B008940 2-Fluorophenylephrine CAS No. 109672-71-1

Properties

CAS No.

109672-71-1

Molecular Formula

C11H14FNO6

Molecular Weight

275.23 g/mol

IUPAC Name

2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

InChI

InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;3-1(4)2(5)6/h2-4,8,11-13H,5H2,1H3;(H,3,4)(H,5,6)

InChI Key

PODKISHDTCTPCL-UHFFFAOYSA-N

SMILES

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O

Canonical SMILES

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O

Synonyms

2-fluorophenylephrine
2-FPE

Origin of Product

United States

Historical Perspective on Phenylephrine Analogs and Adrenergic Receptor Research

The journey into understanding adrenergic signaling has been closely intertwined with the development of synthetic analogs of natural catecholamines like norepinephrine (B1679862) and epinephrine. nih.govscilit.com Phenylephrine (B352888), a synthetic adrenergic agonist, was patented in 1927 and introduced for medical use in 1938. nih.gov Its primary action is on α-adrenergic receptors, with less pronounced effects on β-receptors. nih.gov This inherent selectivity made it a valuable tool and a foundational scaffold for further drug design.

The evolution of research on phenylephrine analogs has mirrored the growing understanding of the diversity of adrenergic receptors. nih.gov Scientists have systematically modified the phenylephrine structure to investigate how these changes affect binding and activation of different receptor subtypes (α1, α2, β1, β2, etc.). This has led to the development of more selective agonists and antagonists, which are crucial for both therapeutic applications and for elucidating the physiological roles of each receptor subtype. The synthesis of ring-fluorinated analogs of phenylephrine and other catecholamines marked a significant step in this endeavor, allowing for a more nuanced manipulation of the electronic and conformational properties of these molecules. tandfonline.comresearchgate.net

Rationale for Investigating 2 Fluorophenylephrine and Its Isomers

The specific investigation of 2-Fluorophenylephrine and its isomers, such as 4-Fluorophenylephrine and 6-Fluorophenylephrine, is driven by the desire to systematically probe the structure-activity relationships of fluorinated adrenergic agonists. researchgate.netsigmaaldrich.cn By placing the fluorine atom at different positions on the phenyl ring, researchers can methodically alter the electronic and steric properties of the molecule and observe the resulting effects on receptor selectivity and potency. researchgate.net

Research has shown that the position of fluorine substitution on phenylephrine (B352888) dramatically alters its adrenergic properties. researchgate.net For instance, 6-Fluorophenylephrine exhibits increased potency at α1 and α2 adrenoceptors and reduced interaction with β-adrenoceptors, making it a more specific α-adrenergic agonist. tandfonline.com In contrast, studies on other fluorinated catecholamines have shown that 2-fluoro substitution can lead to β-adrenergic selectivity. nih.gov

The rationale for studying this compound, therefore, is to understand how this specific substitution pattern influences its interaction with the various adrenergic receptor subtypes. By comparing its activity to that of phenylephrine and its other fluorinated isomers, scientists can gain valuable insights into the molecular determinants of receptor binding and activation. This knowledge is crucial for the rational design of new, more selective adrenergic agents. The observed differences in potency and selectivity among these isomers are often explained by fluorine-induced conformational changes due to electrostatic interactions between the fluorine atom and the side chain. researchgate.netresearchgate.net

Below is a data table summarizing the reported adrenergic properties of fluorinated phenylephrine analogs from a study.

Compoundα1-Adrenergic Potencyβ-Adrenergic Receptor DisplacementReceptor Selectivity
Phenylephrine (PE) BaselineBaselineα-selective
This compound (2-FPE) ---> 4-FPE & PE---
4-Fluorophenylephrine (4-FPE) ---≈ PE---
6-Fluorophenylephrine (6-FPE) > PE< PEMore α-selective than PE

Structure Activity Relationship Sar Investigations of 2 Fluorophenylephrine and Analogs

Impact of Fluorine Position on Adrenergic Receptor Selectivity and Potency

Ring fluorination of phenylephrine (B352888) has been a key strategy to modulate its adrenergic properties. The electronegativity and size of the fluorine atom, when placed at different positions on the aromatic ring, induce conformational changes and alter electronic distribution, thereby modifying receptor binding and activation.

The introduction of a fluorine atom at the ortho-position (2-position) of the phenylephrine ring results in a notable shift in adrenergic receptor selectivity. Specifically, 2-Fluorophenylephrine (2-FPE) demonstrates a significantly reduced potency at α-adrenergic receptors compared to its parent compound, phenylephrine (PE). oup.comuobasrah.edu.iq Conversely, this substitution enhances its affinity and activity at β-adrenergic receptors. oup.comuobasrah.edu.iq Studies on brain membranes have shown that 2-FPE has a greater affinity for β-adrenoceptors than phenylephrine, as determined by the displacement of the β-specific radioligand [3H]dihydroalprenolol. oup.comuobasrah.edu.iq

In functional assays, 2-FPE was found to be more potent than phenylephrine in stimulating adenylate cyclase through a β-adrenoceptor in fat cell membranes, where both compounds act as partial agonists relative to isoproterenol. oup.com This shift towards β-receptor activity is a consistent finding in related fluorinated catecholamines as well; for instance, 2-fluoronorepinephrine and 2-fluoroepinephrine are known to be selective β-adrenergic agonists. nih.govpharmacy180.com The preference for the ortho-fluoro isomer at β-receptors is thought to be influenced by interactions with specific residues within the receptor's binding pocket, such as asparagine 293 in the β2-adrenergic receptor. nih.gov

A comparative analysis of the three positional isomers—this compound (2-FPE), 4-Fluorophenylephrine (4-FPE), and 6-Fluorophenylephrine (6-FPE)—reveals a distinct and divergent structure-activity relationship profile for α- and β-adrenergic receptors. oup.comuobasrah.edu.iq

For α₁-adrenergic receptors , both binding affinity and functional potency follow a clear and consistent order: 6-FPE > Phenylephrine (PE) > 4-FPE > 2-FPE . oup.comuobasrah.edu.iq This indicates that fluorination at the 6-position enhances α₁-agonist activity, while fluorination at the 2- and 4-positions diminishes it. A similar pattern is observed for α₂-adrenergic receptors , where the order of affinity is 6-FPE > PE ≥ 4-FPE = 2-FPE. oup.com This makes 6-FPE a more potent and selective agonist for α-adrenoceptors compared to phenylephrine. oup.com

In stark contrast, the order of affinity and potency for β-adrenergic receptors is nearly reversed: 2-FPE > PE ≥ 4-FPE >> 6-FPE . oup.comuobasrah.edu.iq This demonstrates that ortho-fluorination (2-position) is favorable for β-receptor interaction, while meta-fluorination adjacent to the hydroxyl group (6-position) is highly unfavorable. The 4-fluoro isomer (4-FPE) generally displays activity that is less than or similar to the parent phenylephrine at both α- and β-receptors. oup.comuobasrah.edu.iq

These divergent selectivities are rationalized by fluorine-induced conformational changes. It is proposed that electrostatic repulsion between the ortho-fluorine (in 2-FPE) and the benzylic hydroxyl group favors a conformation that is preferred by β-receptors. Conversely, in 6-FPE, repulsion between the fluorine and the meta-hydroxyl group may lock the molecule into a conformation that is optimal for α-receptor binding. uobasrah.edu.iq

CompoundRelative Potency/Affinity at α₁-ReceptorsRelative Potency/Affinity at α₂-ReceptorsRelative Potency/Affinity at β-Receptors
6-Fluorophenylephrine (6-FPE)HighestHighestLowest
Phenylephrine (PE)HighHighMedium
4-Fluorophenylephrine (4-FPE)LowLowMedium
This compound (2-FPE)LowestLowestHighest

Influence of Other Structural Modifications on Pharmacological Activity

Beyond ring fluorination, the pharmacological activity of phenylethanolamines like 2-FPE is critically dependent on other core structural features.

Detailed research findings on the effects of additional phenyl ring substitutions on the this compound scaffold are not extensively available in the reviewed scientific literature. Structure-activity relationship studies have primarily focused on the impact of the fluorine position itself rather than on multi-substituted analogs of 2-FPE.

Specific studies detailing the pharmacological impact of modifying the ethylamine (B1201723) side chain of this compound are not prominent in the existing literature. However, the general SAR for phenylethanolamines underscores the importance of this side chain. For direct-acting sympathomimetic amines, maximal activity is achieved when two carbon atoms separate the phenyl ring from the amino group. pharmacy180.com Modifications to the N-substituent are known to profoundly influence receptor selectivity; increasing the steric bulk on the nitrogen atom generally decreases α-receptor activity and increases β-receptor activity. uobasrah.edu.iqpharmacy180.com For example, the N-methyl group of phenylephrine is a key determinant of its activity profile.

The two hydroxyl groups of this compound—one on the phenyl ring (meta-position) and one on the ethylamine side chain (β-position)—are crucial for its agonistic activity.

Meta-Hydroxyl Group: The phenolic hydroxyl group at the 3-position is essential for direct-acting α-agonist activity. For phenylephrine, removal of this group abolishes its direct sympathomimetic effects. This hydroxyl group is believed to be a critical interaction point within the adrenergic receptor, likely participating in hydrogen bonding with receptor residues. In the broader class of phenylethanolamines, this meta-hydroxyl is a key feature for affinity and efficacy. uobasrah.edu.iq

Beta-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is also vital for high-potency interactions with adrenergic receptors. pharmacy180.com This group creates a chiral center, and for phenylephrine and related agonists, the (R)-enantiomer is significantly more active, indicating a specific stereoselective interaction with the receptor. uobasrah.edu.iq This β-hydroxyl group is understood to form a key hydrogen bond within the receptor's binding site. While compounds lacking this group can retain some activity, its presence is required for maximal adrenergic receptor activation. uobasrah.edu.iq

Stereochemical Aspects of this compound Activity

The introduction of a fluorine atom onto the phenylephrine scaffold imparts significant changes in its pharmacological profile. However, beyond the position of fluorination, the stereochemistry of the molecule plays a pivotal role in its interaction with adrenergic receptors. Phenylephrine and its analogs, including this compound, possess a chiral center at the β-carbon of the ethanolamine (B43304) side chain. This results in the existence of two stereoisomers, or enantiomers: the (R)- and (S)-enantiomers. The spatial arrangement of the hydroxyl group at this chiral center is a critical determinant of the molecule's affinity and efficacy at its target receptors.

R- and S-Enantiomer Activities in Fluorinated Phenylephrines

For adrenergic agonists, it is a well-established principle that the biological activity predominantly resides in one of the enantiomers. The enantiomer that exhibits higher affinity and/or potency is referred to as the eutomer, while the less active enantiomer is termed the distomer. In the case of phenylephrine and its derivatives, the (R)-enantiomer is consistently identified as the eutomer, displaying significantly greater activity at adrenergic receptors compared to its (S)-counterpart.

While specific quantitative data for the individual enantiomers of this compound are not extensively detailed in the current body of research, the general principles of stereoselectivity observed with adrenergic agonists are expected to apply. Studies on related fluorinated catecholamines, such as fluoronorepinephrine and fluoroepinephrine, have demonstrated that fluorine substitution has a pronounced and position-dependent effect on the affinity of the (R)- and (S)-enantiomers for adrenergic receptors. For instance, a fluorine substituent at the 2-position of (R)-norepinephrine and (R)-epinephrine has been shown to decrease activity at α1- and α2-receptors while enhancing activity at β1- and β2-receptors nih.gov. The effects of fluorination on the corresponding (S)-isomers were found to be less predictable nih.gov.

The following tables present the comparative adrenergic activity of racemic this compound and its analogs. It is important to interpret this data with the understanding that the activity of the racemate is primarily driven by the more active (R)-enantiomer.

Table 1: Relative Potency of Fluorinated Phenylephrine Analogs at α-Adrenergic Receptors

Compound α1-Adrenergic Agonist Potency α2-Adrenergic Receptor Affinity
6-Fluorophenylephrine > Phenylephrine > Phenylephrine
Phenylephrine (Reference) (Reference)
4-Fluorophenylephrine < Phenylephrine ≈ this compound

| This compound | < 4-Fluorophenylephrine | ≈ 4-Fluorophenylephrine |

This table illustrates the order of potency and affinity of fluorinated phenylephrine analogs at α-adrenergic receptors as determined by various functional and binding assays. nih.govnih.gov

Table 2: Relative Potency of Fluorinated Phenylephrine Analogs at β-Adrenergic Receptors

Compound β-Adrenergic Receptor Affinity
This compound > Phenylephrine
4-Fluorophenylephrine ≈ Phenylephrine
Phenylephrine (Reference)

| 6-Fluorophenylephrine | << Phenylephrine |

This table shows the order of affinity of fluorinated phenylephrine analogs for β-adrenergic receptors based on radioligand displacement studies. nih.govnih.gov

Role of the Chiral Center in Receptor Binding

The chiral center bearing the β-hydroxyl group is fundamental to the interaction of phenylephrine and its analogs with adrenergic receptors. This hydroxyl group is a key pharmacophoric feature, participating in a crucial hydrogen bonding interaction with a specific amino acid residue within the binding pocket of the receptor. For β-adrenergic receptors, this interaction is typically with a serine residue in the fifth transmembrane domain.

The stereospecificity of this interaction arises from the precise three-dimensional arrangement of the binding site. The receptor's architecture is such that it can accommodate the (R)-enantiomer in a manner that allows for optimal orientation of the β-hydroxyl group for hydrogen bonding, along with favorable interactions of the catecholamine or phenol (B47542) ring and the protonated amine. Conversely, the (S)-enantiomer, with its alternative spatial positioning of the β-hydroxyl group, is unable to achieve this same high-affinity binding, leading to a significant reduction in activity.

In the context of this compound, the fluorine atom at the 2-position of the phenyl ring can influence the molecule's conformation and electronic properties. This, in turn, can affect how the chiral center orients itself within the receptor's binding site. It has been proposed that electrostatic repulsion between the fluorine atom and the benzylic hydroxyl group can lead to altered conformations that favor or disfavor binding to specific receptor subtypes nih.gov. This interplay between the fluorine substitution and the stereochemistry at the chiral center is a key factor in the observed shifts in adrenergic selectivity of fluorinated phenylephrines. For instance, the enhanced β-adrenergic activity of this compound may be attributable to a fluorine-induced conformational change that presents the chiral β-hydroxyl group in a more favorable orientation for interaction with β-receptors.

Computational and Biophysical Approaches in 2 Fluorophenylephrine Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This modeling is crucial for understanding the structural basis of 2-FPE's activity at adrenergic receptors.

Molecular docking simulations are employed to predict how 2-Fluorophenylephrine fits into the binding pockets of α and β-adrenergic receptors. These simulations calculate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which helps to rank potential ligands and understand their potency.

For aminergic G protein-coupled receptors (GPCRs) like the adrenergic receptors, the binding pocket is located within the transmembrane helices. Key interactions for catecholamine-like ligands typically involve hydrogen bonding with serine residues and π-π stacking or cation-π interactions with aromatic residues such as phenylalanine. mdpi.com In the case of 2-FPE, the catechol-like ring and the ethanolamine (B43304) side chain are expected to form these critical interactions. The introduction of the fluorine atom at the 2-position of the phenyl ring can alter the molecule's electronic properties and conformation, thereby influencing its fit and affinity within the receptor's binding site. While specific docking scores for 2-FPE are not extensively published, the methodology allows for a comparative analysis against the parent compound, phenylephrine (B352888), and other fluorinated analogs to rationalize observed differences in biological activity.

The binding of 2-FPE to its receptor is stabilized by a network of non-covalent interactions. Computational models are used to perform detailed analyses of these electrostatic and hydrogen bonding patterns.

Hydrogen Bonding: The hydroxyl groups on the phenyl ring and the ethanolamine side chain of 2-FPE are primary sites for hydrogen bond formation with polar residues in the receptor's binding pocket. For instance, serine residues on transmembrane helix 5 are known to be crucial for binding catecholamine ligands in β-adrenergic receptors. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. utupub.fi By simulating the movements of atoms and molecules, MD can elucidate the conformational changes in both the ligand and the receptor upon binding.

For this compound, MD simulations can explore how the fluorine substitution impacts the conformational flexibility of the molecule. The proposed electrostatic repulsion between the fluorine atom and the side-chain hydroxyl group could restrict the rotational freedom around the C-C bond connecting the ring and the side chain. nih.gov This would lead to a preferred conformation that may be more suitable for binding to β-adrenergic receptors compared to α-receptors. MD simulations can test this hypothesis by revealing the stability of different rotamers within the receptor's binding pocket and the energetic penalties associated with conformational changes. researchgate.net Furthermore, these simulations can model the subtle shifts in transmembrane helices that occur upon ligand binding, helping to differentiate the molecular triggers for agonism versus antagonism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Phenylephrines

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For fluorinated phenylephrines, QSAR provides a framework for understanding how the position of the fluorine atom influences receptor selectivity and potency.

Experimental studies have established a clear structure-activity relationship for the fluorinated analogs of phenylephrine. The position of the fluorine atom on the phenyl ring dramatically alters the compound's affinity and efficacy at α and β-adrenergic receptors. nih.govnih.gov

Alpha-Adrenergic Activity: The order of potency for α1-adrenergic agonism is 6-FPE > Phenylephrine > 4-FPE > 2-FPE. This indicates that fluorine substitution at the 2-position is detrimental to α1-receptor activity. nih.govnih.gov

Beta-Adrenergic Activity: In contrast, the order of affinity for β-adrenergic receptors is 2-FPE > Phenylephrine ≥ 4-FPE >> 6-FPE. This demonstrates that the 2-fluoro substitution enhances binding to β-receptors relative to the parent compound and other isomers. nih.govnih.gov

These differential effects form the basis of QSAR. The observed activities can be correlated with physicochemical descriptors, such as electronic properties (e.g., Hammett constants) and steric parameters, to build a predictive model. The rationale proposed for these findings centers on fluorine-induced conformational preferences. The conformation favored by the 2-fluoro substitution appears to be a better fit for the β-adrenergic receptor binding site, while the conformation favored by the 6-fluoro substitution is preferred by the α-adrenergic receptor. nih.gov

Table 1: Adrenergic Receptor Activity Profile of Fluorinated Phenylephrine Analogs

Compound α1-Adrenergic Agonist Potency Rank β-Adrenergic Receptor Affinity Rank
6-Fluorophenylephrine 1 4
Phenylephrine 2 2
4-Fluorophenylephrine 3 3
This compound 4 1

Advanced Biophysical Characterization of Ligand-Receptor Complexes

Beyond computational methods, advanced biophysical techniques are essential for validating models and directly measuring the properties of ligand-receptor interactions. While specific studies on 2-FPE using these methods are not widely reported, their application to the broader class of adrenergic ligands demonstrates their utility.

Fluorescence Spectroscopy: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to study ligand binding and receptor conformational changes. nih.gov By labeling the receptor and/or a ligand with fluorescent probes, one can measure binding kinetics (on- and off-rates) and equilibrium dissociation constants (Kd). The development of fluorescent ligands for β-adrenoceptors has enabled real-time visualization of ligand binding and receptor trafficking in living cells. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique for measuring real-time binding kinetics and affinity. It involves immobilizing the receptor on a sensor chip and flowing the ligand over the surface. The change in the refractive index upon binding is measured, providing quantitative data on the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the binding of 2-FPE to its target receptor.

These biophysical methods provide crucial experimental data that can be used to refine and validate the predictions made by computational models, leading to a more complete and accurate understanding of this compound's mechanism of action.

Applications and Future Directions in Fluorinated Adrenergic Agonist Research

Potential as Pharmacological Probes for Adrenergic Receptor Systems

The introduction of a fluorine atom onto the aromatic ring of phenylephrine (B352888) dramatically alters its adrenergic properties, creating analogs with distinct receptor selectivity profiles that are useful as pharmacological probes. The position of the fluorine atom is critical in determining the compound's affinity for α- and β-adrenergic receptor subtypes.

Research comparing 2-Fluorophenylephrine (2-FPE), 4-Fluorophenylephrine (4-FPE), and 6-Fluorophenylephrine (6-FPE) against the parent compound, phenylephrine (PE), has elucidated these differences. For α1-adrenergic receptors, the order of potency in stimulating aortic strip contraction and phosphatidylinositol turnover was determined to be 6-FPE > PE > 4-FPE > 2-FPE nih.gov. This same pattern was observed for displacing radioligands specific for both α1- and α2-adrenergic receptors in brain membranes nih.gov.

Conversely, for β-adrenergic receptors, the order of potency was markedly different. In displacing the β-specific ligand [3H]dihydroalprenolol from brain membranes, the order of potency was 2-FPE > 4-FPE = PE >> 6-FPE nih.gov. This demonstrates that this compound possesses a higher affinity for β-adrenergic receptors compared to phenylephrine and its other fluorinated isomers. This shift in selectivity is also seen in fluorinated norepinephrine (B1679862) analogs, where the 2-fluoro isomer acts as a β-adrenergic agonist with minimal α-agonist activity, while the 6-fluoro isomer is a potent α-agonist with virtually no β-agonist activity oipub.com.

This pronounced selectivity makes this compound a valuable pharmacological probe for investigating the structure and function of β-adrenergic receptor systems, allowing researchers to dissect the specific roles of these receptors in various physiological processes.

Adrenergic Receptor Potency of Fluorinated Phenylephrine Analogs nih.gov
Receptor TypeOrder of Potency
α1-Adrenergic Agonist Activity6-FPE > PE > 4-FPE > 2-FPE
β-Adrenergic Ligand Displacement2-FPE > 4-FPE = PE >> 6-FPE

Development of Novel Fluorinated Adrenergic Modulators

The insights gained from compounds like this compound are instrumental in the rational design of novel fluorinated adrenergic modulators. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetics mdpi.com.

The development of novel adrenergic modulators often leverages the unique properties of the fluorine atom:

High Electronegativity: Fluorine's strong electron-withdrawing nature can alter the electronic environment of the aromatic ring, influencing how the molecule binds to the receptor. This can lead to enhanced binding affinity and selectivity for specific receptor subtypes nih.gov.

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the compound's metabolic stability and prolonging its duration of action mdpi.com.

Conformational Effects: As seen with fluorinated phenylephrines, electrostatic repulsion between the fluorine atom and other parts of the molecule, such as the benzyl (B1604629) hydroxyl group, can induce specific conformations that favor binding to one receptor subtype over another nih.gov.

This strategy has been successfully applied to other receptor systems, where the position of fluorination was found to be critical for improving the pharmacological profile nih.gov. The goal in developing new fluorinated adrenergic modulators is to create compounds with optimized properties, such as subtype-selective β-agonists for treating asthma or α1-agonists with improved stability nih.gov. The distinct profiles of the fluorophenylephrine isomers provide a clear rationale for pursuing further synthesis and evaluation of new fluorinated structures to achieve desired therapeutic effects.

Radiosynthesis of 18F-Labeled Phenylephrine Analogs for Preclinical Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo nih.gov. This modality requires probes labeled with positron-emitting radionuclides, with Fluorine-18 (18F) being the most commonly used due to its favorable half-life (approx. 110 minutes) and low positron energy, which allows for high-resolution images nih.gov.

Labeling phenylephrine analogs, such as this compound, with 18F would create valuable radiotracers for imaging adrenergic receptors in the brain and peripheral organs. Such tracers could be used to study receptor density in various disease states, assess the efficacy of new drugs targeting these receptors, and improve our understanding of the role of adrenergic systems in health and disease. The development of 18F-labeled tracers for other receptor systems has proven invaluable for diagnosing and studying a range of myocardial and neurodegenerative disorders nih.govnih.govresearchgate.net.

The synthesis of 18F-labeled radiopharmaceuticals is a specialized field that involves incorporating the short-lived 18F isotope into a target molecule shortly before use. Several methods could be applied for the synthesis of [18F]Fluorophenylephrines.

Nucleophilic Aromatic Substitution: This is a common method for introducing [18F]fluoride into an aromatic ring nih.gov. The process typically involves reacting a precursor molecule containing a good leaving group (e.g., a nitro or trimethylammonium group) at the desired position with [18F]fluoride. However, this reaction is often challenging on electron-rich aromatic rings like the one in phenylephrine, which can limit its efficiency nih.gov.

Diaryliodonium Salt Precursors: A more modern and often more efficient method involves the use of diaryliodonium salt precursors. These compounds react rapidly with [18F]fluoride under mild conditions to produce the desired [18F]fluoroarene, offering a promising route for labeling complex molecules uic.edu.

Advanced and Automated Methods: To overcome the challenges of traditional radiolabeling, advanced methods are continuously being developed. These include the use of transition metal catalysts for late-stage fluorination, which can offer high selectivity under mild conditions princeton.edu. Furthermore, the development of automated synthesis modules allows for the reliable and rapid production of PET tracers with high purity, which is crucial for clinical applications nih.gov. The use of silicon-fluoride acceptor (SiFA) motifs also represents a newer, simplified labeling strategy that works via an isotopic exchange reaction youtube.com.

Comparison of 18F-Radiolabeling Strategies
MethodDescriptionAdvantagesChallenges
Nucleophilic Aromatic Substitution[18F]Fluoride displaces a leaving group on an activated aromatic ring. nih.govWell-established method.Requires activated, electron-poor rings; may require harsh conditions. nih.gov
Diaryliodonium SaltsPrecursors that react with [18F]fluoride to form the C-F bond. uic.eduHigh efficiency, mild reaction conditions, applicable to diverse molecules. uic.eduPrecursor synthesis can be complex.
Automated SynthesisUse of a single, automated module for the entire radiosynthesis process. nih.govHigh reproducibility, reduced manual handling, high purity. nih.govRequires specialized equipment.
Silicon-Fluoride Acceptor (SiFA)Isotopic exchange between 19F on the SiFA-tagged molecule and [18F]fluoride. youtube.comSimple, one-step labeling under mild conditions. youtube.comResults in lower molar activity.

Once a radiotracer like an [18F]Fluorophenylephrine analog is synthesized, it must undergo rigorous preclinical evaluation in animal models to determine its suitability for imaging. This evaluation typically involves several key steps:

In Vitro Studies: Initial tests include assessing the tracer's specific binding to the target receptors in tissue samples.

In Vivo PET Imaging: The tracer is administered to animals (e.g., rats or mice), and PET scans are performed to determine its biodistribution, including uptake in the brain and other target organs. High specific uptake in regions known to be rich in adrenergic receptors is a desired characteristic researchgate.net.

Specificity and Selectivity: To confirm that the tracer is binding to the intended target, blocking studies are performed. This involves pre-treating an animal with a high dose of an unlabeled, selective drug that binds to the same receptor. A significant reduction in the radiotracer's signal in the target region confirms specific binding researchgate.net. The use of knockout animals that lack the specific receptor subtype can also be a powerful tool to demonstrate selectivity researchgate.net.

Metabolite Analysis: A crucial step is to analyze blood and brain tissue to determine the rate of metabolism of the radiotracer. An ideal tracer should exhibit good stability in vivo. The presence of radiometabolites that can cross the blood-brain barrier can complicate the interpretation of PET images and may render a tracer unsuitable for use researchgate.netrsc.org.

The successful preclinical evaluation of a novel tracer, demonstrating high specific uptake, good target-to-background ratios, and favorable metabolic profile, is a prerequisite for its potential translation to clinical research nih.gov.

Addressing Research Gaps and Future Research Avenues

While the fluorination of adrenergic agonists has yielded valuable pharmacological tools, several research gaps and opportunities for future investigation remain.

Development of Subtype-Selective PET Tracers: There is a significant need for validated, subtype-selective PET tracers for the in vivo imaging of adrenergic receptors, particularly in the human brain. While candidates have been proposed, issues such as rapid metabolism have hindered their utility researchgate.net. Future work should focus on synthesizing and evaluating novel 18F-labeled phenylephrine analogs, including [18F]this compound, to identify a candidate with optimal properties for preclinical and, ultimately, clinical imaging.

Improving Metabolic Stability: A primary challenge for many PET tracers is rapid metabolism. Future research should focus on chemical modifications designed to improve the metabolic stability of fluorinated adrenergic agonists without compromising their affinity and selectivity for the target receptor.

Exploring Structure-Activity Relationships: A systematic investigation of fluorination at various positions on the phenylephrine scaffold and related molecules is needed to build a more comprehensive understanding of the structure-activity relationship. This knowledge will guide the rational design of next-generation adrenergic modulators with tailored pharmacological profiles.

Clinical Translation: The ultimate goal is to translate promising research tools into clinical applications. Future avenues include using validated adrenergic PET tracers to study diseases like depression, anxiety disorders, and cardiovascular conditions where the adrenergic system is implicated. Such tools could aid in differential diagnosis, monitoring disease progression, and evaluating the therapeutic response to novel drugs.

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